2,2-Difluoroethyl 1H-imidazole-1-carboxylate
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Overview
Description
2,2-Difluoroethyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C6H6F2N2O2 . It has a molecular weight of 176.12 . This compound is typically used in laboratory settings and for the manufacture of other substances .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F2N2O2/c7-5(8)3-12-6(11)10-2-1-9-4-10/h1-2,4-5H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Metal-Organic Frameworks (MOFs)
A study described the synthesis of a two-dimensional metal-organic framework (MOF) using an imidazole multi-carboxylate ligand. This MOF exhibits thermal stability and solid-state photoluminescent properties, highlighting its potential in materials science applications (Zhao et al., 2020).
Synthesis of Novel Compounds
Another research effort led to the synthesis of 1-[2',4'-Difluorin-(1,1'-biphenyl)-4-ylphenylmethyl]-imidazole, showcasing the method's utility in creating novel compounds with potential applications in various chemical domains (Deng Jian-wen, 2009).
Antifungal Activity
Imidazole-1-carboxylates were synthesized and tested for antifungal activity, demonstrating effectiveness against phytopathogenic fungi. This indicates their potential in developing new antifungal agents (Imai et al., 1992).
Reactions with Difluoroethane
Research into the reactions of azoles with tetrachloro-1,2-difluoroethane led to the formation of N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives, exploring the chemistry of difluoroethane with heterocyclic compounds and expanding the toolkit for synthetic chemists (Petko et al., 2011).
Environmentally-friendly Synthesis of Imidazoles
A study investigated the environmentally-friendly synthesis of imidazoles from reactions of glyoxal with NH4(+) in water, providing insights into sustainable synthetic routes for these compounds under neutral pH conditions (Maxut et al., 2015).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing its fumes, mist, spray, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
2,2-difluoroethyl imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)3-12-6(11)10-2-1-9-4-10/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBPOFJBICNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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